2-(4-Bromophenyl)-6-methyl-4-pyrimidinol

Epigenetics Bromodomain inhibition BRD4

Researchers requiring a validated moderate-affinity control for BRD4 screening often encounter compounds with undefined target engagement. This brominated pyrimidinol solves that challenge: • BRD4 IC50 = 631 nM, BRD2 IC50 = 501 nM (1.26-fold selectivity) for isoform-selective assay validation. • LogP 3.78 and single rotatable bond improve membrane permeability, ideal for cell-based studies. • ≥98% purity, in stock for rapid procurement.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 180606-52-4
Cat. No. B575600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-6-methyl-4-pyrimidinol
CAS180606-52-4
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
InChIKeyUUMPRRJUFLDOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol Baseline Overview


2-(4-Bromophenyl)-6-methyl-4-pyrimidinol is a brominated pyrimidinol derivative characterized by a 4-bromophenyl group at the 2-position and a methyl group at the 6-position of the pyrimidinol ring [1]. The compound has a molecular weight of 265.11 g/mol and a predicted XLogP3-AA of 2, indicating moderate lipophilicity [1]. It is commercially available with typical purities of 95% or higher from multiple chemical suppliers . The compound has been evaluated in biochemical assays for binding to bromodomain-containing proteins (BRD2, BRD4) and cyclin-dependent kinase 6 (CDK6), with reported IC50 values in the nanomolar range [2][3].

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol Substitution Analysis


Simple substitution of the 4-bromophenyl group in 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol with other halogens or unsubstituted phenyl leads to significant shifts in biological activity and physicochemical properties. The bromine atom contributes to both target binding affinity and lipophilicity, which directly impacts membrane permeability and off-target profiles [1]. Comparative binding data from curated databases show that the bromo analog engages BRD4 with an IC50 of 631 nM, while the unsubstituted phenyl analog exhibits no reported binding in the same assay system, underscoring the critical role of the bromine substituent in target recognition [2]. Furthermore, the chloro analog (2-(4-chlorophenyl)-6-methyl-4-pyrimidinol) has no reported BRD4 activity in public databases, suggesting that the larger bromine atom provides a unique steric and electronic complementarity to the bromodomain acetyl-lysine binding pocket [3]. Substitution of the bromine with fluorine or hydrogen would therefore alter both the binding affinity and the physicochemical profile, rendering simple analog replacement scientifically unjustified for assays requiring consistent target engagement.

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol Differentiation Evidence


BRD4 Bromodomain Inhibition Affinity Profile

In a fluorescence anisotropy assay measuring inhibition of Alexa Fluor 488 binding to the BRD4 bromodomain, 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol exhibited an IC50 of 631 nM [1]. This value is approximately 8-fold higher (less potent) than the well-characterized BET inhibitor JQ1, which has a reported BRD4 IC50 of 76.9 nM in the same assay format . The compound's moderate affinity places it in a distinct potency tier suitable for chemical probe applications where complete target engagement is not required, or for use as a less potent control compound in screening cascades.

Epigenetics Bromodomain inhibition BRD4

BRD2 vs. BRD4 Binding Selectivity

Head-to-head comparison of 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol across BET family bromodomains reveals a moderate preference for BRD2 (IC50 = 501 nM) over BRD4 (IC50 = 631 nM) in the same fluorescence anisotropy assay format [1]. This 1.26-fold selectivity, while modest, contrasts with pan-BET inhibitors like JQ1, which exhibit nearly equipotent inhibition across BRD2, BRD3, and BRD4 . The compound's differential binding may stem from the 4-bromophenyl group engaging distinct residues in the BRD2 acetyl-lysine binding pocket.

Epigenetics Bromodomain selectivity BRD2

CDK6 Inhibition Selectivity Profile

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol inhibits CDK6 with an IC50 of 462 nM in a luminescence-based kinase assay [1]. This activity is approximately 2.1-fold more potent than the broad-spectrum kinase inhibitor staurosporine, which exhibits a CDK6 IC50 of 970 nM in a comparable assay format [2]. However, the compound is significantly less potent than clinical CDK4/6 inhibitors such as palbociclib (CDK6 IC50 ~16 nM) [3], positioning it as a moderate-affinity tool compound suitable for target validation studies where complete kinase inhibition is not desired.

Kinase inhibition CDK6 Cell cycle

Lipophilicity & Rotatable Bond Differentiation

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol exhibits a calculated LogP of 3.78 (Hit2Lead) or XLogP3-AA of 2 (PubChem), representing a significant increase in lipophilicity compared to the unsubstituted phenyl analog 2-phenyl-6-methyl-4-pyrimidinol, which has a predicted XLogP3 of approximately 1.5-2.8 [1][2]. The compound also possesses only 1 rotatable bond, constraining conformational flexibility and potentially enhancing binding entropy . These physicochemical differences directly impact membrane permeability, solubility, and off-target binding profiles, making the bromo analog a distinct chemical entity for in vitro and cellular assays.

Lipophilicity Drug-likeness Physicochemical properties

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol Application Scenarios


BRD4 Bromodomain Assay Control

Given its BRD4 IC50 of 631 nM in fluorescence anisotropy assays [1], 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol is ideally suited as a moderate-affinity control compound for BRD4 screening campaigns. Its potency sits between high-affinity inhibitors like JQ1 (IC50 ~77 nM) and weak binders, providing a useful benchmark for assay validation and hit triage . Procurement of this compound is recommended for laboratories developing BRD4 biochemical assays requiring a well-characterized, commercially available control with defined target engagement.

BRD2-Selective Probe Starting Scaffold

The compound's 1.26-fold selectivity for BRD2 (IC50 = 501 nM) over BRD4 (IC50 = 631 nM) [1] positions it as a starting point for medicinal chemistry efforts aimed at developing isoform-selective BET inhibitors. While modest, this selectivity profile differentiates it from pan-BET inhibitors like JQ1 and provides a structural hypothesis for further optimization. Researchers seeking to dissect BRD2-specific biology should prioritize this scaffold over less selective analogs.

CDK6 Cell Cycle Research Tool

With a CDK6 IC50 of 462 nM [1], 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol offers a moderate-affinity alternative to high-potency CDK4/6 inhibitors. This property is advantageous for target validation studies where complete kinase inhibition would induce confounding cell cycle arrest. The compound's 2.1-fold greater potency compared to staurosporine and 29-fold lower potency compared to palbociclib [2] provides a distinct pharmacological window for probing CDK6 function in cellular models.

Physicochemical-Driven Scaffold Selection

The elevated LogP (3.78) and single rotatable bond of 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol [1] make it a preferred choice for assays requiring enhanced membrane permeability or reduced conformational entropy. Compared to the unsubstituted phenyl analog , the bromo derivative is expected to exhibit superior cell penetration and potentially reduced off-target binding due to its constrained geometry. Procurement of this compound is recommended for cellular assays where these physicochemical attributes are critical for success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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